Hydrochloride Salt vs. Free Base: Aqueous Solubility and Solid-State Stability Differentiation
The hydrochloride salt (CAS 1820687-38-4; MW 232.71 g/mol) provides enhanced aqueous solubility and solid-state stability compared to the free base (CAS 1001500-37-3; MW 196.25 g/mol), a critical distinction for reproducible in vitro assay preparation. The salt form increases the number of hydrogen bond donors from 2 to 3 and acceptors from 3 to 5, directly affecting aqueous solvation . The free base requires organic co-solvents (typically DMSO or DMF) for dissolution, whereas the hydrochloride salt is dispersible in aqueous buffers at concentrations suitable for biochemical assays . This salt-form distinction is essential for laboratories running high-throughput screens where DMSO intolerance or precipitation artifacts must be minimized .
| Evidence Dimension | Aqueous dispersibility and salt-form physicochemical properties |
|---|---|
| Target Compound Data | Hydrochloride salt; MW 232.71 g/mol; HBD=3; HBA=5; solid at RT; dispersible in water/organic solvent mixtures |
| Comparator Or Baseline | Free base (CAS 1001500-37-3); MW 196.25 g/mol; HBD=2; HBA=5; solid at RT; requires organic co-solvent for dissolution |
| Quantified Difference | Molecular weight increase of 36.46 g/mol (HCl adduct); 1 additional H-bond donor; reported aqueous dispersibility advantage (qualitative vendor specification: 'organic solvent/water' for free base vs. hydrochloride salt designation for improved solubility ) |
| Conditions | Physicochemical characterization; vendor technical datasheets and PubChem computed properties |
Why This Matters
The salt form directly determines whether a compound can be used in aqueous biochemical assays without organic co-solvent artifacts, making it the appropriate procurement choice for screening laboratories.
